Diisooctyl 2,2'-[(didodecylstannylene)bis(thio)]diacetate
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Overview
Description
Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate is an organometallic compound with the molecular formula C44H88O4S2Sn and a molecular weight of 863.998 g/mol . This compound is known for its unique structure, which includes a tin atom coordinated with sulfur and oxygen atoms, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate typically involves the reaction of diisooctyl tin oxide with dodecyl mercaptan and acetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metal atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted organometallic compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the thermal stabilization of polyvinyl chloride and other polymers.
Mechanism of Action
The mechanism of action of diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Diisooctyl 2,2’-((dioctylstannylene)bis(thio))diacetate: Similar in structure but with different alkyl groups.
Dioctyltin bis(isooctyl mercaptoacetate): Another organometallic compound with similar reactivity but different applications.
Uniqueness
Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate is unique due to its specific alkyl groups and the resulting physical and chemical properties. Its ability to stabilize polymers and its potential biological activity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
84030-61-5 |
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Molecular Formula |
C44H88O4S2Sn |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
6-methylheptyl 2-[didodecyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H25.2C10H20O2S.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-9(2)6-4-3-5-7-12-10(11)8-13;/h2*1,3-12H2,2H3;2*9,13H,3-8H2,1-2H3;/q;;;;+2/p-2 |
InChI Key |
YYUCEVXCMMVFLI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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